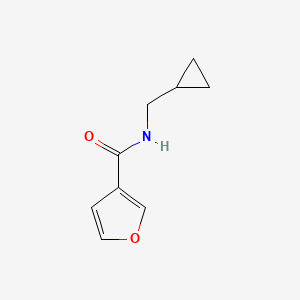
N-(cyclopropylmethyl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of furan-3-carboxamides involves the aromatization of 4-trichloroacetyl-2,3-dihydrofuran to 3-trichloroacetyl furan followed by nucleophilic displacement of the trichloromethyl group or the corresponding carboxylic acid chloride by nitrogen-containing compounds. This methodology provides a platform for the synthesis of various furan-3-carboxamide derivatives, including N-(cyclopropylmethyl)furan-3-carboxamide (Zanatta et al., 2007).
Molecular Structure Analysis
The structure of this compound can be analyzed through different spectroscopic methods such as NMR, IR, and X-ray diffraction. These methods provide insights into the molecular geometry, electronic structure, and intramolecular interactions. For instance, X-ray diffraction studies have been used to establish the structures of furan derivatives, shedding light on their regioselectivity and molecular interactions (Chen & Ma, 2010).
Chemical Reactions and Properties
Furan-3-carboxamides participate in various chemical reactions, including ring-opening cycloisomerization and silver(i)/base-promoted reactions, leading to the synthesis of diverse trisubstituted furan-3-carboxamides. These reactions are significant for the functionalization and derivatization of furan-3-carboxamides, offering pathways to explore their chemical properties and reactivity (Sultana et al., 2018).
Scientific Research Applications
Synthesis of New DNA Binding Agents
N-(cyclopropylmethyl)furan-3-carboxamide has been explored as a key component in the synthesis of new classes of DNA-binding agents. By combining structural features from natural products like proximicins with known DNA-binding agents such as netropsin and distamycin, researchers have developed AT-selective DNA-binding agents. These agents are derived from a unique heterocyclic gamma-amino-acid, showcasing the compound's utility in creating novel therapeutics targeting DNA interactions (Wolter et al., 2009).
Antibacterial Applications
This compound derivatives have demonstrated significant antibacterial activities. For instance, carboxamides and their Cu(II), Zn(II) complexes were synthesized and showed remarkable antibacterial effects against E. coli, with some complexes showing increased activities compared to the parent ligands. This highlights the compound's potential in the development of new antibacterial agents (Aktan, Gündüzalp, & Özmen, 2017).
Antimicrobial and QSAR Studies
Furan-3-carboxamides, including this compound, have been synthesized and analyzed for their antimicrobial properties. Some derivatives exhibited significant in vitro antimicrobial activity against a variety of microorganisms, indicating the compound's relevance in pharmaceutical research. Moreover, QSAR (Quantitative Structure-Activity Relationship) studies have been employed to correlate physicochemical properties with biological activity, aiding in the design of more effective antimicrobial agents (Zanatta et al., 2007).
Enzymatic Polymerization for Sustainable Materials
The compound has also found applications in the development of sustainable materials. Furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides, synthesized through enzymatic polymerization, have been identified as sustainable alternatives to polyphthalamides. These materials exhibit promising properties for high-performance applications, demonstrating the compound's potential beyond pharmaceuticals into materials science (Jiang et al., 2015).
Novel Inhibitors of Lethal H5N1 Influenza A Viruses
Research has led to the synthesis of furan-carboxamide derivatives as novel inhibitors against the lethal H5N1 influenza A virus. Systematic SAR studies showed that certain substitutions on the furan moiety significantly influence anti-influenza activity, with specific derivatives demonstrating potent inhibitory effects. This underscores the compound's role in antiviral research and its potential in addressing pandemic threats (Yongshi et al., 2017).
properties
IUPAC Name |
N-(cyclopropylmethyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-9(8-3-4-12-6-8)10-5-7-1-2-7/h3-4,6-7H,1-2,5H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLCYNSWKCAZEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


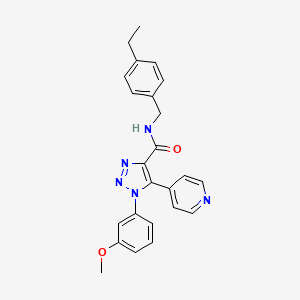
![2-[[3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2484733.png)
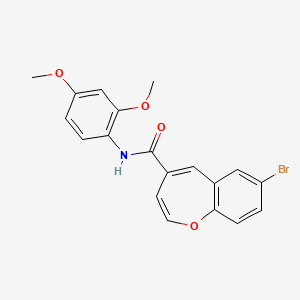
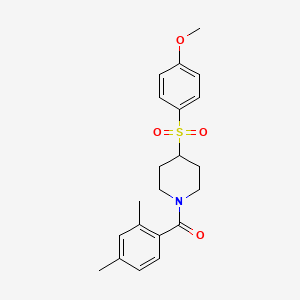

![3-(1H-Benzo[d]imidazol-2-yl)-N-hydroxybenzimidamide](/img/structure/B2484740.png)

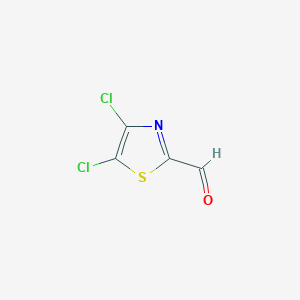
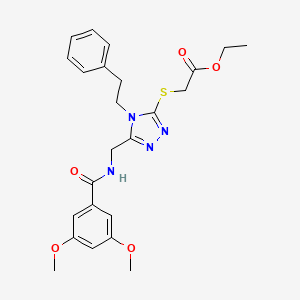
![1-N-Cbz-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)piperidine](/img/structure/B2484747.png)

![N-[(2-chlorophenyl)methyl]-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2484751.png)
![N-{1-[3-(dimethylamino)benzoyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2484753.png)